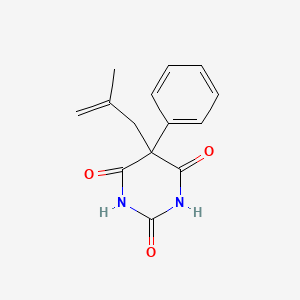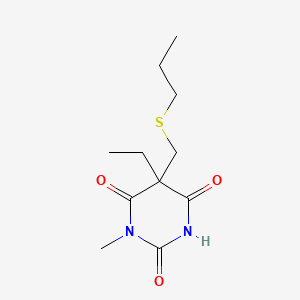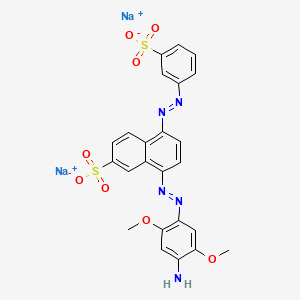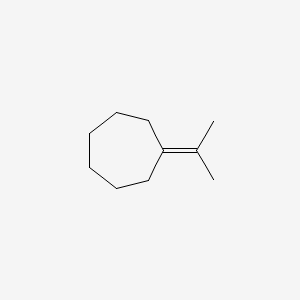
5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a phenyl-substituted urea with an α,β-unsaturated ketone, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be investigated for therapeutic applications, including as potential drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the 2-Methylprop-2-en-1-yl group.
5-(2-Methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the phenyl group.
Uniqueness
The presence of both the 2-Methylprop-2-en-1-yl and phenyl groups in 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
67051-53-0 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
5-(2-methylprop-2-enyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7H,1,8H2,2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
IVGRRGDBHYPYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)

![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)






![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
